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Introduction
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to

separate proteins and other biomolecules based on their hydrophobicity.[1][2] In the context of

antibody-drug conjugates (ADCs), HIC is a cornerstone method for determining the drug-to-

antibody ratio (DAR), a critical quality attribute that directly impacts the efficacy and safety of

these targeted therapies.[3][4] ADCs are complex molecules where a cytotoxic drug is

chemically linked to a monoclonal antibody (mAb).[5] The conjugation process often results in a

heterogeneous mixture of ADC species with varying numbers of drugs attached.[5] Since the

conjugated small molecule drugs are typically hydrophobic, the overall hydrophobicity of the

ADC increases with the number of attached drug molecules.[6] HIC effectively separates these

different ADC species, allowing for the quantification of each species and the calculation of the

average DAR. This technique is favored for its mild, non-denaturing conditions, which preserve

the native structure of the ADC during analysis.[7][8]

Principle of Hydrophobic Interaction
Chromatography
HIC separates molecules based on the reversible interaction between the hydrophobic regions

on the surface of the analyte and the hydrophobic ligands on the stationary phase of the
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chromatography column.[1][2] The process is modulated by a high salt concentration in the

mobile phase, which reduces the solvation of the protein and exposes its hydrophobic patches.

[2][9]

The key steps in a HIC separation are as follows:

Binding: The ADC sample is loaded onto the HIC column in a mobile phase with a high salt

concentration. This promotes the hydrophobic interaction between the ADC and the

stationary phase.

Elution: A gradient of decreasing salt concentration is then applied. As the salt concentration

decreases, the hydrophobic interaction weakens, and the ADC species begin to elute from

the column.

Separation: Species with lower hydrophobicity (i.e., lower DAR) elute first, while more

hydrophobic species (higher DAR) are retained longer and elute at lower salt concentrations.

[10]

The resulting chromatogram shows a series of peaks, each corresponding to an ADC species

with a specific number of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).[6]

Experimental Protocols
This section provides a general protocol for DAR determination of an ADC using HIC. Specific

conditions may need to be optimized for different ADCs.

Materials and Reagents
ADC Sample: Purified ADC at a known concentration (e.g., 1-5 mg/mL).

HIC Column: A column suitable for protein separations with a hydrophobic stationary phase

(e.g., Butyl, Phenyl, or Ether).[3] Common choices include TSKgel Butyl-NPR and Agilent

AdvanceBio HIC.[3][7]

Mobile Phase A (High Salt): 2 M Ammonium Sulfate or 1.5 M Sodium Chloride in 50 mM

Sodium Phosphate, pH 7.0.

Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
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Organic Modifier (Optional): Isopropanol or Acetonitrile can be added to Mobile Phase B to

facilitate the elution of highly hydrophobic species.[11][12]

HPLC/UHPLC System: A biocompatible system equipped with a UV detector is

recommended to prevent corrosion from high salt mobile phases.[7][13]

Sample Preparation
If the ADC sample is in a different buffer, exchange it into Mobile Phase A using a desalting

column or buffer exchange spin column.

Dilute the ADC sample to the desired concentration (e.g., 1 mg/mL) using Mobile Phase A.

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

Chromatography Conditions
The following table provides a starting point for HIC method development.

Parameter Condition

Column
TSKgel Butyl-NPR (4.6 x 100 mm, 2.5 µm) or

equivalent

Mobile Phase A
2 M Ammonium Sulfate in 50 mM Sodium

Phosphate, pH 7.0

Mobile Phase B 50 mM Sodium Phosphate, pH 7.0

Flow Rate 0.5 - 1.0 mL/min

Column Temperature 25 - 30 °C

Detection UV at 280 nm

Injection Volume 10 - 50 µL

Gradient 0-100% Mobile Phase B over 20-30 minutes

Example Gradient Program:
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Time (min) % Mobile Phase B

0 0

20 100

25 100

26 0

30 0

Data Analysis and DAR Calculation
Peak Integration: Integrate the area of each peak in the chromatogram corresponding to the

different DAR species (DAR 0, DAR 2, DAR 4, etc.).

Peak Identification: The elution order is typically from the least hydrophobic (unconjugated

mAb, DAR 0) to the most hydrophobic (highest drug load).[10] Peak identity can be

confirmed by mass spectrometry.[4]

Average DAR Calculation: The average DAR is calculated as the weighted average of the

peak areas of all the drug-conjugated species.[10][14] The formula for calculating the

average DAR is:

Average DAR = Σ (Peak Area of each species × Number of drugs for that species) / Σ (Total

Peak Area of all species)

For a cysteine-linked ADC with potential DAR values of 0, 2, 4, 6, and 8, the calculation

would be:

Average DAR = [(AreaDAR2 × 2) + (AreaDAR4 × 4) + (AreaDAR6 × 6) + (AreaDAR8 × 8)] /

(AreaDAR0 + AreaDAR2 + AreaDAR4 + AreaDAR6 + AreaDAR8)

Data Presentation
The following tables summarize typical quantitative data obtained from HIC-based DAR

analysis of ADCs.
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Table 1: Example HIC Columns and Mobile Phases for DAR Analysis

ADC HIC Column
Mobile Phase
A

Mobile Phase
B

Reference

Brentuximab

Vedotin
AdvanceBio HIC

2 M Ammonium

Sulfate, 50 mM

Sodium

Phosphate, pH

7.0

50 mM Sodium

Phosphate, pH

7.0

[7]

Trastuzumab-

vcMMAE

TSKgel Butyl-

NPR

1.5 M

Ammonium

Sulfate in 100

mM Sodium

Phosphate, pH

7.0

75% 100 mM

Sodium

Phosphate, pH

7.0, 25%

Isopropanol

[6]

Cysteine-

conjugated ADC

Protein-Pak Hi

Res HIC

1 M Ammonium

Sulfate
Not specified

Table 2: Example DAR Calculation for a Cysteine-Linked ADC

DAR Species Retention Time (min) Peak Area (%)

DAR 0 9.5 15

DAR 2 12.1 35

DAR 4 14.3 30

DAR 6 16.0 15

DAR 8 17.5 5

Average DAR 3.5

Visualizations
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Caption: Principle of HIC for separating ADC species based on hydrophobicity.
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Caption: Experimental workflow for HIC-based DAR determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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